Synthesis of L-Alaninamide Hydrochloride from L-Alanine: An In-depth Technical Guide
Synthesis of L-Alaninamide Hydrochloride from L-Alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of L-Alaninamide hydrochloride, a crucial building block in peptide synthesis and an intermediate in the development of various pharmaceutical compounds.[1] This document details the prevalent synthetic methodologies, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.
L-Alaninamide hydrochloride is a chiral molecule, retaining the (S)-configuration from its L-alanine precursor.[1] The molecule's structure, comprising a central carbon bonded to a methyl group, an amino group, a hydrogen atom, and a carboxamide group, makes it a versatile intermediate in medicinal chemistry.[1][2] In its hydrochloride salt form, the amino group is protonated, enhancing its stability and solubility in aqueous solutions.[1][3]
Synthetic Strategies
The conversion of L-alanine to L-alaninamide hydrochloride is most commonly achieved through a two-step process:
-
Esterification: The carboxylic acid functionality of L-alanine is first converted to an ester, typically a methyl ester. This is a necessary step to activate the carboxyl group for the subsequent amidation and to prevent unwanted side reactions. A common method for this esterification is the use of thionyl chloride in methanol (B129727).[1][4]
-
Ammonolysis: The resulting L-alanine methyl ester hydrochloride is then reacted with ammonia (B1221849) to form the corresponding amide. The reaction is typically carried out by bubbling ammonia gas through the reaction mixture.[4][5]
Following ammonolysis, the reaction mixture is worked up, and the final product is isolated as the hydrochloride salt through acidification and crystallization.[4]
An alternative, though less commonly detailed for this specific synthesis, is the direct amidation of L-alanine. This approach avoids the need for protection and deprotection steps and can be achieved using specific activating agents like B(OCH₂CF₃)₃.[6][7] However, the multi-step esterification-ammonolysis route remains a widely cited and effective method.[1][4]
Chemical Reaction Pathway
Caption: Reaction pathway for L-Alaninamide hydrochloride synthesis.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of L-alaninamide hydrochloride from L-alanine.[1][4][5][8]
Protocol 1: Esterification of L-Alanine
-
To a 1000 mL three-necked flask, add L-alanine (100 g) and methanol (500 g).[1][4]
-
While maintaining the reaction temperature below 35 °C, slowly add thionyl chloride (90 mL) dropwise.[1][4]
-
After the addition is complete, transfer the flask to a water bath and heat to reflux (not exceeding 80°C) to ensure the complete removal of sulfur dioxide.[4][5]
Protocol 2: Ammonolysis and Isolation
-
Cool the reaction flask containing the L-alanine methyl ester hydrochloride in an ice bath to a temperature below 20 °C.[4]
-
Introduce ammonia gas (0.56 kg) into the reaction mixture.[4]
-
Seal the flask and let it stand at room temperature in a water bath for approximately 20 hours.[4]
-
Heat the water bath to 55 °C to remove excess ammonia and concentrate the reaction mixture to a volume of about 300 mL.[4]
-
Filter the mixture to remove the precipitated ammonium (B1175870) chloride and rinse the filter cake with methanol (100 mL).[4]
-
Combine the filtrate and the methanol rinse. Slowly add a 10% hydrochloric acid solution (approximately 34.5 mL) to adjust the pH to around 1.55.[4]
-
Add acetone (400 mL) to induce crystallization.[4]
-
Seal the beaker and refrigerate for 12 hours.[4]
-
Collect the white crystals by suction filtration, wash with a small amount of cold acetone, and dry at 45 °C for 12 hours to yield L-alaninamide hydrochloride.[4]
Synthesis Workflow
Caption: Experimental workflow for L-Alaninamide hydrochloride synthesis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| L-Alanine | 100 g | [4] |
| Methanol | 500 g | [4] |
| Thionyl Chloride | 90 mL | [4] |
| Ammonia Gas | 0.56 kg | [4] |
| 10% Hydrochloric Acid | ~34.5 mL | [4] |
| Acetone | 400 mL | [4] |
| Reaction Conditions | ||
| Esterification Temperature | ≤ 35 °C | [4] |
| Reflux Temperature | ≤ 80 °C | [4] |
| Ammonolysis Temperature | ≤ 20 °C | [4] |
| Ammonolysis Standing Time | ~20 hours | [4] |
| Concentration Temperature | 55 °C | [4] |
| Crystallization Time | 12 hours | [4] |
| Drying Temperature | 45 °C | [4] |
| Drying Time | 12 hours | [4] |
| Product Characterization | ||
| Yield | 85 g (85%) | [4] |
| Appearance | White crystalline powder | [2][9] |
| Optical Rotation [ɑ] | +11.4° | [4] |
| Melting Point | 167-172 °C | [9] |
| Solubility | Soluble in water, slightly soluble in ethanol | [9] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the characterization of L-alaninamide hydrochloride.
| ¹H NMR (600MHz, CD₃OD) | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.97–4.00 | m | α-H (CH) |
| 1.55 | d, J = 7.1Hz | -CH₃ |
Reference for ¹H NMR data:[4]
| ¹H NMR (400MHz, CDCl₃) of N-Boc protected intermediate | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.26 | br. s | -NH (amide) |
| 5.26 | br. s | -NH (amide) |
| 5.08 | d, J = 6.7Hz | -NH (Boc) |
| 4.22 | br. s | α-H (CH) |
| 1.47 | s | -C(CH₃)₃ |
| 1.40 | d, J = 7.1Hz | -CH₃ |
Reference for ¹H NMR data of N-Boc intermediate:[4]
| ¹³C NMR (100 MHz, CD₃OD) of L-alanine-N-methylamide hydrochloride | |
| Chemical Shift (δ) ppm | Assignment |
| 171.6 | C=O |
| 50.4 | α-C |
| 26.5 | -NHCH₃ |
| 17.8 | -CH₃ |
Note: The provided ¹³C NMR data is for a closely related compound, L-alanine-N-methylamide hydrochloride, as detailed public data for the final hydrochloride salt is limited. Reference:[10]
This guide provides a foundational understanding of the synthesis of L-alaninamide hydrochloride. For specific applications, further optimization of reaction conditions and purification procedures may be necessary. Researchers are advised to consult the primary literature for more detailed information and to adhere to all laboratory safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 6. Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3 - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05147B [pubs.rsc.org]
- 7. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- 9. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
